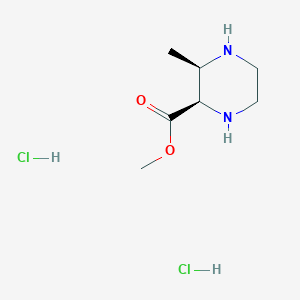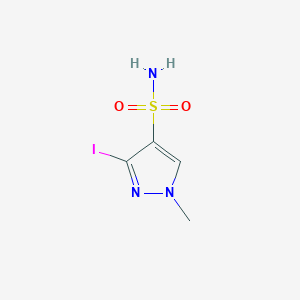
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant medication. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 1987. Fluoxetine is commonly sold under the brand name Prozac and is one of the most widely prescribed antidepressants in the world.
作用机制
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), which means that it works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that helps to regulate mood, and by blocking its reuptake, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol increases the levels of serotonin in the brain. This helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol are primarily related to its ability to increase the levels of serotonin in the brain. This can lead to a variety of effects, including improved mood, reduced anxiety, and decreased appetite. However, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol can also cause side effects such as nausea, insomnia, and sexual dysfunction.
实验室实验的优点和局限性
Fluoxetine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the effects of serotonin on the brain. Additionally, it is relatively easy to administer and has a long half-life, making it useful for long-term studies. However, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol can also be difficult to work with due to its complex synthesis process and potential for side effects.
未来方向
There are several future directions for research on (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol. One area of interest is the development of new SSRI drugs with improved efficacy and fewer side effects. Additionally, research is ongoing to better understand the mechanism of action of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol and how it affects the brain. Finally, there is interest in exploring the use of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol for the treatment of other conditions, such as autism spectrum disorder and post-traumatic stress disorder.
合成方法
The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol involves a multi-step process starting with the reaction of 4-fluorobenzaldehyde with ethyl 2-oxocyclopentanecarboxylate to form a chiral intermediate. This intermediate is then reduced with lithium aluminum hydride to form the desired (2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol. The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol is a complex process that requires careful attention to detail to ensure high purity and yield.
科学研究应用
Fluoxetine has been extensively studied for its antidepressant properties and has been found to be effective in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It works by increasing the levels of serotonin in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety.
属性
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOOPVYGCDQLC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)



![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)



![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

